4-Phenoxy-2,6-diphenyl-pyrimidine
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Overview
Description
4-Phenoxy-2,6-diphenyl-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. They are widely recognized for their diverse biological activities and significant role in drug discovery processes. Pyrimidine derivatives are crucial in the synthesis of various natural compounds, including vitamins, antibiotics, and nucleic acids .
Mechanism of Action
Target of Action
The primary targets of 4-Phenoxy-2,6-diphenyl-pyrimidine are VEGFR-2 and c-Met . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, the process of new blood vessel formation. c-Met is a receptor for hepatocyte growth factor (HGF) and is involved in cell proliferation, survival, and motility .
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
The inhibition of VEGFR-2 and c-Met by this compound affects multiple biochemical pathways. It disrupts the VEGF and HGF signaling pathways, which can lead to the inhibition of angiogenesis and cell proliferation, respectively . The downstream effects of this disruption can include reduced tumor growth and metastasis in cancer cells .
Pharmacokinetics
The compound’s ability to inhibit vegfr-2 and c-met suggests that it has sufficient bioavailability to reach its targets within cells .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the disruption of VEGF and HGF signaling pathways, leading to reduced angiogenesis and cell proliferation .
Biochemical Analysis
Biochemical Properties
4-Phenoxy-2,6-diphenyl-pyrimidine has been evaluated as a potent dual VEGFR-2/c-Met inhibitor This suggests that it interacts with these enzymes, potentially influencing their activity and playing a role in biochemical reactions
Cellular Effects
In vitro studies have shown that this compound exhibits anti-cancer cell proliferative activity . It has shown inhibitory activity against various cell lines, including A549, MCF-7, HepG2, and Ovcar-3 . This suggests that it influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2,6-diphenyl-pyrimidine typically involves the reaction of appropriate phenyl and phenoxy precursors with pyrimidine intermediates. One common method includes the use of tetrahydrofuran, ethyl acetate, or glycol dimethyl ether as reaction solvents. The reaction is carried out in the presence of N,N-dimethylaniline, with the temperature maintained between 20 and 40°C .
Industrial Production Methods
Industrial production methods for this compound often involve refining techniques to achieve high purity. This includes adding a mixed solution of an organic solvent and water to the crude product, followed by acidification to maintain the pH between 1.0 and 4.0. The mixture is then stirred, filtered, and dried to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2,6-diphenyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .
Scientific Research Applications
4-Phenoxy-2,6-diphenyl-pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various biological targets, including kinases.
Industry: It is used in the production of herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxy-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,6-Diphenyl-pyrimidine: Lacks the phenoxy group but shares the diphenyl-pyrimidine core.
Uniqueness
4-Phenoxy-2,6-diphenyl-pyrimidine is unique due to its dual inhibitory activity against VEGFR-2 and c-Met, making it a promising candidate for anticancer therapy. Its structural features, including the phenoxy and diphenyl groups, contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-phenoxy-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBHHYFFJHVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.